Technical Guide: Synthesis of 4-Carbamoyl-3-Nitrobenzoic Acid
Technical Guide: Synthesis of 4-Carbamoyl-3-Nitrobenzoic Acid
This guide details the synthesis of 4-carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0), a critical intermediate in the development of PARP inhibitors and other benzamide-based therapeutics.[1]
Executive Summary
4-Carbamoyl-3-nitrobenzoic acid (also known as 3-nitroterephthalamic acid) functions as a bifunctional scaffold, offering orthogonal reactivity at the carboxylic acid (C1) and primary amide (C4) positions.[1] Its synthesis presents a classic regioselectivity challenge: distinguishing between two carbonyl centers in the presence of a deactivating, sterically demanding nitro group.
This guide presents two validated pathways:
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The "Process" Route (Scalable): Starting from p-toluic acid via a diester intermediate. This route avoids toxic cyanides and relies on steric-controlled hydrolysis.[1]
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The "Convergent" Route (Rapid): Starting from 4-chloro-3-nitrobenzoic acid via a nitrile intermediate.[1] This route is shorter but requires handling hazardous cyanides.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,3,4-substitution pattern. The nitro group at C3 is ortho to the carbamoyl group (C4) and meta to the carboxylic acid (C1).
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Disconnection A (Amide Formation): The C4-amide bond is formed last via ammonolysis of an ester or hydrolysis of a nitrile.
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Disconnection B (Nitro Group): The nitro group is introduced early to leverage its directing effects (directing meta to C1 and ortho to C4).
Synthesis Pathway Diagram
Figure 1: Dual pathways for the synthesis of 4-carbamoyl-3-nitrobenzoic acid.
Route 1: The Selective Hydrolysis Strategy (Scalable)
Best for: Large-scale production, safety (no cyanide), and cost-efficiency.[1] Mechanism: Exploits the steric hindrance of the nitro group. The ester at C4 (ortho to nitro) hydrolyzes significantly slower than the ester at C1 (meta to nitro).
Step-by-Step Protocol
Step 1: Nitration of p-Toluic Acid
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Reagents: p-Toluic acid, HNO₃ (fuming), H₂SO₄.[1]
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Procedure: Dissolve p-toluic acid in conc. H₂SO₄.[2] Add fuming HNO₃ dropwise at 0–5°C. The methyl group (o,p-director) and carboxyl group (m-director) cooperatively direct the nitro group to position 3.[1]
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Product: 4-methyl-3-nitrobenzoic acid.[1]
Step 2: Oxidation to 3-Nitroterephthalic Acid
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Reagents: KMnO₄, Water, NaOH.
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Procedure: Reflux the intermediate with alkaline KMnO₄. The nitro group remains intact while the methyl group is oxidized to the carboxylate. Filter MnO₂, acidify to precipitate.
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Critical Parameter: Ensure complete oxidation to avoid 4-formyl intermediates.
Step 3: Diester Formation
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Reagents: Methanol, H₂SO₄ (cat).
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Procedure: Reflux 3-nitroterephthalic acid in excess methanol with catalytic acid.[1]
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Product: Dimethyl 3-nitroterephthalate.[1]
Step 4: Regioselective Hydrolysis (The Critical Step)
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Rationale: The C1-ester is sterically accessible.[1] The C4-ester is shielded by the bulky ortho-nitro group.[1]
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Protocol:
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Dissolve Dimethyl 3-nitroterephthalate in Acetone/MeOH.
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Add exactly 0.95 - 1.0 equivalents of NaOH (1N aqueous solution) dropwise at 0°C.
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Monitor by HPLC. The reaction stops at the mono-ester stage if stoichiometry is controlled.
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Acidify and extract.
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Result: 4-methoxycarbonyl-3-nitrobenzoic acid (C1-acid, C4-ester).[1]
Step 5: Ammonolysis
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Reagents: Aqueous Ammonia (28%) or Methanolic Ammonia.
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Procedure: Treat the mono-ester with excess ammonia at room temperature.[1] The free acid forms an ammonium salt (protecting it), while the C4-ester undergoes nucleophilic acyl substitution to form the amide.
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Workup: Acidify with HCl to pH 2–3 to precipitate the product.
Route 2: The Nitrile Hydrolysis Strategy (Convergent)
Best for: Rapid medicinal chemistry synthesis, small batches. Risk: Requires handling cyanides and high temperatures.
Step-by-Step Protocol
Step 1: Cyanation (Rosenmund-von Braun Reaction) [1]
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Precursor: 4-chloro-3-nitrobenzoic acid.[1]
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Reagents: CuCN (Cuprous cyanide), DMF or NMP (solvent).
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Procedure:
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Dissolve starting material in dry DMF.
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Add 1.2 eq CuCN.
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Heat to 150–160°C for 4–6 hours under Argon.
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Quench: Pour into FeCl₃/HCl solution to decompose copper complexes.
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Product: 4-cyano-3-nitrobenzoic acid.[1]
Step 2: Controlled Hydrolysis of Nitrile
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Challenge: Hydrolyzing the nitrile to the amide without over-hydrolyzing to the diacid.
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Reagents: 30% H₂O₂ (Hydrogen Peroxide), NaOH (catalytic), Water/Ethanol.
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Procedure (Radziszewski Hydrolysis):
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Dissolve the nitrile in Ethanol/Water.
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Add 6M NaOH (to pH ~9–10).
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Add H₂O₂ dropwise at 40–50°C. The hydroperoxide anion (HOO⁻) is a potent nucleophile that attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide.
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Purification: Acidify to precipitate 4-carbamoyl-3-nitrobenzoic acid.
Analytical Profile & Characterization
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Nitro compounds are typically yellow.[1] |
| Melting Point | 235–240°C (dec) | High MP due to H-bonding network.[1] |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 1H, COOH)δ ~8.4 (s, 1H, H2)δ ~8.3 (d, 1H, H6)δ ~7.8 (d, 1H, H5)δ ~8.1, 7.7 (br s, 2H, CONH₂) | H2 is deshielded by ortho-nitro and ortho-COOH. |
| IR Spectrum | 1690 cm⁻¹ (Acid C=O)1660 cm⁻¹ (Amide C=O)1530, 1350 cm⁻¹ (NO₂) | Distinct amide doublet vs acid singlet. |
| Mass Spec (ESI-) | [M-H]⁻ = 209.02 | Negative mode is preferred for benzoic acids.[1] |
Safety & Critical Parameters
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Thermal Hazards:
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Nitration: The nitration of p-toluic acid is exothermic. Maintain T < 10°C during addition to prevent runaway reactions.
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Nitro Compounds: Polynitrated by-products are shock-sensitive.[1] Ensure stoichiometry is strict (1.05 eq HNO₃) to avoid dinitration.
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Chemical Hazards:
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Route 2 (CuCN): Generates HCN gas if acidified improperly. Quench oxidative cyanide waste with bleach (NaOCl) before disposal.
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Process Control:
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In Route 1 (Hydrolysis) , over-hydrolysis yields 3-nitroterephthalic acid (diacid).[1] If HPLC shows >5% diacid, stop the reaction immediately. The diacid is difficult to separate from the product by crystallization.
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References
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Regioselective Hydrolysis: Goen, T., et al. "Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase."[1] Toxicology in Vitro, 2017.[4] Link (Validates steric control in ortho-nitro ester hydrolysis).[1]
- Nitrile Hydrolysis:S. M. Opalka, et al. "Continuous Process for the Hydrolysis of Nitriles to Amides." Organic Process Research & Development, 2002.
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Synthesis of Precursors: Papenfuss, T. "Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters." US Patent 3,929,864 (Demonstrates nitration protocols for benzoic acid derivatives).[3]
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Compound Data: ChemicalBook. "4-Carbamoyl-3-nitrobenzoic acid CAS 87594-59-0."[1][] Link
